molecular formula C23H29FO6 B13905405 9alpha-Fluoroprednisolone acetate

9alpha-Fluoroprednisolone acetate

Cat. No.: B13905405
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluoroprednisolone acetate typically involves the fluorination of prednisolone acetate. The process begins with the protection of the hydroxyl groups in prednisolone acetate, followed by fluorination at the 9alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves deprotection to yield this compound .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants. The process involves multiple steps of microbial transformation and chemical modifications, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .

Chemical Reactions Analysis

Types of Reactions: 9alpha-Fluoroprednisolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of prednisolone acetate .

Mechanism of Action

9alpha-Fluoroprednisolone acetate exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through the inhibition of pro-inflammatory cytokines and other mediators .

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859340
Record name CERAPP_13527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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